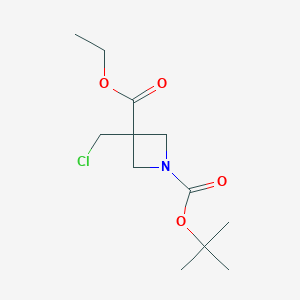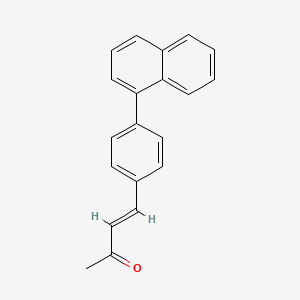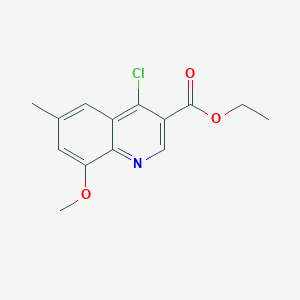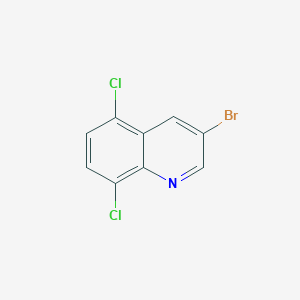![molecular formula C15H11N5O B11846448 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-97-5](/img/structure/B11846448.png)
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide est un composé hétérocyclique qui combine les caractéristiques structurales de l'indole, du pyrazole et de la pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction de condensation d'aldéhydes, de 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine et de 3-(cyanoacétyl)indole dans des conditions sans solvant à des températures élevées . La réaction est catalysée par des cadres métallo-organiques nano-magnétiques, tels que Fe3O4@MIL-101(Cr)-N(CH2PO3)2, qui facilitent des rendements élevés et une synthèse efficace .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à l'échelle pour accueillir des quantités plus importantes. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité et le rendement du processus de production. L'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux motifs indole ou pyrazole, souvent en utilisant des dérivés halogénés comme intermédiaires.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Dérivés halogénés en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé.
4. Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur de kinase, affectant les voies de signalisation cellulaire.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de diodes électroluminescentes organiques (OLED) et de semi-conducteurs.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. En inhibant l'activité kinase, le composé peut moduler diverses voies de signalisation, conduisant à des effets tels que la réduction de la prolifération cellulaire ou l'augmentation de l'apoptose dans les cellules cancéreuses . Les voies et les cibles exactes peuvent varier en fonction du contexte biologique spécifique.
Applications De Recherche Scientifique
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a kinase inhibitor, affecting cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and semiconductors.
Mécanisme D'action
The mechanism of action of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to effects like reduced cell proliferation or enhanced apoptosis in cancer cells . The exact pathways and targets may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
1H-Indole-3-carbaldéhyde : Partage le motif indole et est utilisé dans des applications synthétiques similaires.
Pyrazolo[3,4-b]pyridine : La structure de base est similaire, avec des variations de groupes fonctionnels conduisant à des activités biologiques différentes.
β-Carbolines : Structurellement apparentées et connues pour leur importance biologique dans les produits naturels et les produits pharmaceutiques.
Unicité
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide est unique en raison de sa combinaison de motifs indole, pyrazole et pyridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette diversité structurale permet une large gamme d'applications et en fait un composé précieux à la fois dans les contextes de la recherche et de l'industrie.
Propriétés
Numéro CAS |
918132-97-5 |
|---|---|
Formule moléculaire |
C15H11N5O |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
4-(1H-indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H11N5O/c16-14(21)13-6-10(11-7-18-20-15(11)19-13)8-1-2-12-9(5-8)3-4-17-12/h1-7,17H,(H2,16,21)(H,18,19,20) |
Clé InChI |
SEOLOVUVERKYEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2)C=C1C3=CC(=NC4=C3C=NN4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)







